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molecular formula C8H9NO3 B1581344 (5-Methyl-2-nitrophenyl)methanol CAS No. 66424-92-8

(5-Methyl-2-nitrophenyl)methanol

Cat. No. B1581344
M. Wt: 167.16 g/mol
InChI Key: IKEYTRGLCHZQHO-UHFFFAOYSA-N
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Patent
US04372956

Procedure details

60 ml of borane-dimethyl sulphide complex are added over the course of 30 minutes to a boiling solution of 100 g of 5-methyl-2-nitrobenzoic acid in 750 ml of tetrahydrofuran. The reaction solution is boiled for 4 hours under reflux conditions. Then, 200 ml of methanol are added with cooling, and the solution is left to stand for 30 minutes at room temperature. It is then evaporated in a vacuum until dry and the residue thus obtained is partitioned between chloroform and sodium carbonate solution. The organic phase is washed with water, dried over sodium sulphate and evaporated, whereupon the heading compound is obtained as a crystalline solid having a low melting point.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].CO>O1CCCC1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[CH2:7][OH:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
the solution is left
WAIT
Type
WAIT
Details
to stand for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
It is then evaporated in a vacuum
CUSTOM
Type
CUSTOM
Details
until dry
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
is partitioned between chloroform and sodium carbonate solution
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated, whereupon the heading compound
CUSTOM
Type
CUSTOM
Details
is obtained as a crystalline solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC=1C=CC(=C(CO)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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